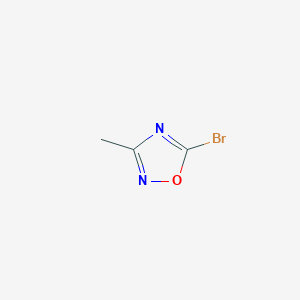

5-Bromo-3-methyl-1,2,4-oxadiazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2O/c1-2-5-3(4)7-6-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNKLCHIQZCUCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 5 Bromo 3 Methyl 1,2,4 Oxadiazole

Established Synthetic Routes to the 1,2,4-Oxadiazole (B8745197) Core

The synthesis of the 1,2,4-oxadiazole ring is a well-established area of heterocyclic chemistry, with several reliable methods available for its construction. These methods primarily involve the formation of the heterocyclic ring from acyclic precursors through cyclization reactions or the modification of a pre-existing halogenated oxadiazole ring via nucleophilic substitution.

Cyclization Reactions of Precursors

The most common approach to the 1,2,4-oxadiazole core involves the cyclization of open-chain precursors. These reactions typically build the ring by forming one or two new bonds, often through condensation and subsequent dehydration or oxidation steps.

A cornerstone in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of amidoximes with various acylating agents. researchgate.net This versatile method involves the initial O-acylation of the amidoxime (B1450833), followed by a cyclodehydration step to furnish the 1,2,4-oxadiazole ring. nih.gov A general representation of this three-step process begins with the conversion of a nitrile to an amidoxime using hydroxylamine (B1172632). nih.gov The resulting amidoxime is then coupled with a carboxylic acid to form an O-acylamidoxime intermediate, which undergoes cyclodehydration to yield the final 1,2,4-oxadiazole. nih.gov

Various reagents and conditions have been developed to facilitate this transformation. For instance, the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can mediate the oxidative cyclization of amidoximes, tolerating a range of alkyl, aryl, and heteroaryl substrates. thieme-connect.de Another approach involves the use of dehydrating agents to promote the cyclization of O-acylated amidoximes. researchgate.net The reaction of amidoximes with esters, particularly in a potassium hydroxide (B78521)/dimethyl sulfoxide (B87167) (KOH/DMSO) medium, has been shown to be effective for both the O-acylation and the subsequent ring closure at room temperature. mdpi.comresearchgate.net

Electrochemical methods have also emerged as a convenient and efficient way to synthesize 3,5-disubstituted 1,2,4-oxadiazoles from N-benzyl amidoximes through an anodic oxidation process that proceeds via a 1,5-Hydrogen Atom Transfer (1,5-HAT) and intramolecular cyclization. rsc.org

A variety of catalysts and reagents have been employed to optimize the synthesis of 1,2,4-oxadiazoles from amidoximes. The combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) serves as an efficient and mild catalyst system for the reaction between amidoximes and organic nitriles. organic-chemistry.org

The following table summarizes various amidoxime-based cyclization methods for the synthesis of 1,2,4-oxadiazoles.

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Amidoximes | 2,3-dichloro-5,6-dicyano-1,2,4-benzoquinone (DDQ) | 3,5-disubstituted 1,2,4-oxadiazoles | thieme-connect.de |

| Nitriles, Carboxylic Acids | Hydroxylamine, then cyclodehydration | 3,5-disubstituted 1,2,4-oxadiazoles | nih.gov |

| N-benzyl amidoximes | Anodic oxidation | 3,5-disubstituted 1,2,4-oxadiazoles | rsc.org |

| Amidoximes, Organic Nitriles | p-toluenesulfonic acid (PTSA), Zinc chloride (ZnCl2) | 3,5-disubstituted 1,2,4-oxadiazoles | organic-chemistry.org |

| Amidoximes, Esters | Potassium hydroxide (KOH), Dimethyl sulfoxide (DMSO) | 3,5-disubstituted 1,2,4-oxadiazoles | mdpi.comresearchgate.net |

Another significant pathway to oxadiazole rings involves the use of hydrazides. While this method is more commonly associated with the synthesis of 1,3,4-oxadiazoles, certain variations and related reactions can lead to the 1,2,4-isomer. For instance, the reaction of dicarbonyl esters with phenyl hydrazine (B178648) can initiate a sequence leading to a carboxylic acid hydrazide, a key intermediate that can be further cyclized. acs.org

The synthesis of 1,3,4-oxadiazoles often starts from the cyclization of diacylhydrazines using dehydrating agents. researchgate.net One common method involves the reaction of an acylhydrazide with carbon disulfide in an alkaline alcoholic solution, followed by acidification. researchgate.net While this route directly yields 1,3,4-oxadiazoles, the manipulation of hydrazide precursors is a fundamental strategy in the broader synthesis of oxadiazole isomers.

A notable synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the reaction of N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide with triphenylphosphine, triethylamine, and carbon tetrachloride in acetonitrile (B52724). orientjchem.org

The following table outlines a selection of hydrazide-based condensation methods relevant to oxadiazole synthesis.

| Starting Materials | Reagents/Conditions | Isomer | Reference |

| Dicarbonyl ester, Phenyl hydrazine | Cyclo-condensation, then hydrazinolysis | 1,3,4-oxadiazole (B1194373) intermediate | acs.org |

| Acylhydrazide, Carbon disulfide | Alcoholic potassium hydroxide (KOH) | 1,3,4-oxadiazole-2-thiol | researchgate.net |

| N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide | Triphenylphosphine, Triethylamine, Carbon tetrachloride, Acetonitrile | 2,5-disubstituted 1,3,4-oxadiazole | orientjchem.org |

Nucleophilic Substitution Approaches for Halogenated Oxadiazoles (B1248032)

Halogenated oxadiazoles are valuable intermediates for the synthesis of more complex derivatives through nucleophilic substitution reactions. The presence of a halogen atom, such as bromine, on the oxadiazole ring activates it towards attack by nucleophiles, allowing for the introduction of a wide range of functional groups.

For instance, 2-bromo-5-methyl-1,3,4-oxadiazole (B1344494) can be synthesized from 5-methyl-1,3,4-oxadiazol-2-amine (B1270889) using tert-butyl nitrite (B80452) and copper(II) bromide. chemicalbook.com The resulting bromo-oxadiazole can then undergo nucleophilic substitution. Similarly, 2,5-bis(bromoalkyl)-1,3,4-oxadiazoles can be reacted with iminodiacetic acid esters in the presence of a base to yield substituted oxadiazole derivatives. nih.gov The thiol group on 1,3,4-oxadiazolin-2-thiones is also readily susceptible to nucleophilic substitution reactions. nih.gov

This approach is particularly useful for creating libraries of compounds with diverse functionalities at specific positions on the oxadiazole core.

Advanced Synthetic Techniques for 5-Bromo-3-methyl-1,2,4-oxadiazole and its Analogues

To improve the efficiency, yield, and environmental impact of synthetic procedures, advanced techniques such as microwave-assisted synthesis have been increasingly adopted in the preparation of 1,2,4-oxadiazoles.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and increased product purity compared to conventional heating methods. nih.govwjarr.com

A one-pot, two-step microwave-assisted synthesis of variously disubstituted 1,2,4-oxadiazoles from carboxylic acids and amidoximes has been reported, highlighting the versatility and efficiency of this technique. nih.gov This method is characterized by its short reaction times and high yields. nih.gov Another microwave-assisted protocol involves the reaction of nitriles, hydroxylamine, and Meldrum's acid under solvent-free conditions to produce 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org Furthermore, the use of polymer-supported reagents in combination with microwave heating provides a rapid and efficient route to 1,2,4-oxadiazoles from carboxylic acids and amidoximes. researchgate.net

The following table details some microwave-assisted synthetic protocols for 1,2,4-oxadiazoles.

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Carboxylic acids, Amidoximes | Microwave irradiation | Disubstituted 1,2,4-oxadiazoles | nih.gov |

| Nitriles, Hydroxylamine, Meldrum's acid | Microwave irradiation, solvent-free | 3,5-disubstituted 1,2,4-oxadiazoles | organic-chemistry.org |

| Carboxylic acids, Amidoximes | Polymer-supported reagents, Microwave heating | 1,2,4-oxadiazoles | researchgate.net |

One-Pot Multi-Component Reactions

One-pot multi-component reactions (MCRs) represent an efficient strategy for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from simple precursors, minimizing waste and simplifying purification processes. A common and powerful approach involves the reaction of a nitrile with hydroxylamine to form an amidoxime intermediate, which is then acylated and cyclized in situ. rjptonline.orgresearchgate.net

A plausible one-pot synthesis of this compound would start from acetonitrile (CH₃CN) and hydroxylamine (NH₂OH) to generate acetamidoxime. This intermediate can then be reacted with a bromine-containing acylating agent, such as brominated acyl chloride or anhydride, which upon cyclodehydration yields the target molecule. Various catalysts and reaction conditions have been developed to promote this transformation, including microwave irradiation and the use of solid supports like potassium fluoride. nih.gov

Another MCR approach involves the reaction between amidoximes, aldehydes, and a base, where the aldehyde serves as both a reactant and an oxidant. nih.gov Additionally, a two-component reaction of gem-dibromomethylarenes with amidoximes has been reported to produce 3,5-disubstituted 1,2,4-oxadiazoles in excellent yields. nih.gov

Table 1: Examples of One-Pot Reactions for 1,2,4-Oxadiazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Nitrile | Hydroxylamine | Carboxylic Acid Ester | NaOH/DMSO | 3,5-Disubstituted 1,2,4-oxadiazole |

| Nitrile | Aldehyde | Hydroxylamine | Base | 3,5-Disubstituted 1,2,4-oxadiazole |

| Amidoxime | gem-Dibromomethylarene | - | Base | 3,5-Disubstituted 1,2,4-oxadiazole |

| Amidoxime | Acyl Chloride | - | Microwave, NH₄F/Al₂O₃ | 3,5-Disubstituted 1,2,4-oxadiazole |

Superacid-Catalyzed Syntheses

Superacids are highly effective catalysts for various organic transformations, including the cyclodehydration reactions required for the formation of heterocyclic rings like 1,2,4-oxadiazoles. Their strong protonating ability facilitates the removal of water from the O-acylamidoxime intermediate, driving the reaction towards the cyclized product.

A notable superacid-catalyzed method involves the tandem reaction of nitroalkenes with arenes and nitriles in the presence of trifluoromethanesulfonic acid (TfOH). nih.gov This approach provides excellent yields in a very short reaction time, although the harsh conditions may not be suitable for substrates with sensitive functional groups. nih.gov

Polyphosphoric acid (PPA) is another widely used and powerful dehydrating agent that can catalyze the synthesis of oxadiazoles. ijpsm.com It is particularly effective in the cyclization of diacylhydrazines for the synthesis of the related 1,3,4-oxadiazoles and its principles are applicable to 1,2,4-oxadiazole synthesis from appropriate precursors. nih.gov The reaction typically involves heating the precursors in PPA to effect the cyclodehydration.

Functionalization and Derivatization Strategies from this compound

The presence of both a bromine atom and a methyl group allows for orthogonal and sequential functionalization, making this compound a valuable synthetic intermediate.

Strategies for Bromine Atom Manipulation

The bromine atom at the C5 position of the oxadiazole ring is a versatile handle for introducing a wide range of substituents, primarily through metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a premier method for forming new carbon-carbon bonds. youtube.com This reaction involves the palladium-catalyzed coupling of the 5-bromo-1,2,4-oxadiazole (B11785296) with an organoboron reagent, such as a boronic acid or ester, in the presence of a base. nih.gov This strategy allows for the introduction of various aryl, heteroaryl, or alkenyl groups at the C5 position. The choice of ligand for the palladium catalyst can be crucial for achieving high yields, with ligands like BrettPhos and RuPhos showing broad applicability in C-N cross-coupling, a related transformation. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the 1,2,4-oxadiazole ring can activate the C5 position towards nucleophilic attack, enabling the displacement of the bromide ion. chim.it This allows for the introduction of nucleophiles such as amines, alkoxides, or thiolates to generate 5-amino, 5-alkoxy, or 5-thioalkyl derivatives, respectively. The reactivity in SNAr reactions is often enhanced by the presence of electron-withdrawing groups on the nucleophile or the heterocyclic ring. chim.it

Table 2: Potential Derivatization Reactions at the C5-Bromine Position

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd catalyst, Base | 5-R-3-methyl-1,2,4-oxadiazole (R=aryl, heteroaryl, vinyl) |

| Sonogashira Coupling | R-C≡CH | Pd/Cu catalyst, Base | 5-(Alkynyl)-3-methyl-1,2,4-oxadiazole |

| Buchwald-Hartwig Amination | R₂NH | Pd catalyst, Base | 5-(Dialkylamino)-3-methyl-1,2,4-oxadiazole |

| Nucleophilic Substitution | NaOR | - | 5-(Alkoxy)-3-methyl-1,2,4-oxadiazole |

| Nucleophilic Substitution | R-SH | Base | 5-(Thioalkyl)-3-methyl-1,2,4-oxadiazole |

Methyl Group Transformations

The methyl group at the C3 position offers another site for chemical modification. While less reactive than the C5-bromine, it can be functionalized to introduce a variety of chemical handles.

A primary strategy for activating the methyl group is through radical bromination using a reagent like N-Bromosuccinimide (NBS) with a radical initiator such as AIBN or benzoyl peroxide. masterorganicchemistry.comwikipedia.org This reaction, known as the Wohl-Ziegler reaction, converts the methyl group into a bromomethyl group (CH₂Br). wikipedia.org The resulting 5-bromo-3-(bromomethyl)-1,2,4-oxadiazole is a highly valuable intermediate, as the bromomethyl group is susceptible to nucleophilic substitution.

This allows for the introduction of a wide array of functionalities, including:

Alcohols: via hydrolysis or reaction with hydroxide.

Ethers: by reacting with alkoxides.

Amines: through reaction with primary or secondary amines.

Thiols and Thioethers: by reacting with hydrosulfide (B80085) or thiolates.

Esters: via reaction with carboxylate salts.

Nitriles: by substitution with cyanide.

This two-step sequence of bromination followed by nucleophilic substitution provides a powerful route to a diverse library of C3-functionalized 1,2,4-oxadiazoles.

Diversification via Ring Substituents

Further diversification of the this compound scaffold is achieved by building upon the derivatives generated from the manipulation of the bromine and methyl groups. Since the oxadiazole ring itself lacks C-H bonds for direct functionalization, this strategy relies on modifying the newly introduced substituents.

For instance, an aryl or heteroaryl group installed at the C5 position via a Suzuki coupling can undergo subsequent electrophilic aromatic substitution reactions (e.g., nitration, halogenation, acylation) on the new aromatic ring, provided it is sufficiently activated. This allows for the introduction of additional functional groups, expanding the structural complexity of the molecule.

Similarly, the derivatives obtained from the functionalization of the C3-methyl group can be further elaborated. For example, a C3-aminomethyl derivative could be acylated or alkylated. A C3-hydroxymethyl derivative could be oxidized to an aldehyde or carboxylic acid, which then opens up a vast array of subsequent chemical transformations. This multi-stage derivatization approach allows for the systematic exploration of the chemical space around the 1,2,4-oxadiazole core, enabling the fine-tuning of properties for various applications.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 3 Methyl 1,2,4 Oxadiazole

Nucleophilic Substitution Reactions of the Bromine Moiety

Reactivity Profiles with Diverse Nucleophiles

There is no available scientific literature detailing the nucleophilic substitution reactions on 5-Bromo-3-methyl-1,2,4-oxadiazole. In analogous bromo-substituted heterocyclic systems, such as 5-bromo-1,2,3-triazines, the bromine atom can be displaced by various nucleophiles like phenols. acs.org It is theoretically plausible that this compound could undergo similar SNAr (Nucleophilic Aromatic Substitution) reactions or palladium-catalyzed cross-coupling reactions, which are common for aryl and heteroaryl halides. academie-sciences.frresearchgate.netacs.org However, without experimental data, the reactivity profile of this specific compound with nucleophiles such as amines, thiols, or alkoxides remains speculative.

Influence of Reaction Conditions on Substitution Pathways

The influence of reaction conditions on the substitution pathways of this compound has not been documented. For related heterocyclic compounds, factors such as the choice of solvent, base, temperature, and catalyst are known to be critical in directing the outcome of nucleophilic substitution reactions. acs.org For instance, in palladium-catalyzed couplings, the ligand, palladium precursor, and base system are all crucial variables. academie-sciences.frresearchgate.net

Oxidation and Reduction Reactions

Oxidative Transformations

No studies on the oxidative transformations of this compound have been reported.

Reductive Pathways

The reductive pathways of this compound are not described in the literature. Generally, the 1,2,4-oxadiazole (B8745197) ring can be susceptible to reduction, which may lead to the cleavage of the weak N-O bond. psu.edu The presence of a bromine atom could also offer a site for reductive dehalogenation, but this has not been experimentally verified for this compound.

Cyclization and Ring-Forming Reactions Involving the Oxadiazole Moiety

While the 1,2,4-oxadiazole ring is known to participate in various rearrangements and ring-forming reactions, such as the Boulton-Katritzky Rearrangement (BKR) and Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) reactions, there are no specific examples involving this compound. chim.itresearchgate.net These reactions often involve nucleophilic attack at the C5 position, which in this case is occupied by the bromine atom. chim.it An attack at this position could potentially initiate a cascade of reactions, but the precise nature of such transformations for this specific substrate is currently unknown. Similarly, reports on photochemical rearrangements leading to cyclization are available for other 1,2,4-oxadiazole derivatives but not for this compound. chim.it

Cross-Coupling Reactions of Brominated Oxadiazoles (B1248032)

The presence of a bromine atom at the C5 position of the 1,2,4-oxadiazole ring provides a functional handle for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecular architectures.

Suzuki-Miyaura Coupling and Related Processes

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of brominated oxadiazoles, this reaction facilitates the linkage of aryl or heteroaryl groups to the oxadiazole core. For instance, the coupling of 5-bromoisoxazoles (a related azole) with various boronic acids has been successfully achieved using a catalyst system composed of Pd₂(dba)₃ and a bulky phosphine (B1218219) ligand like P(t-Bu)₃·HBF₄. researchgate.net This approach yields trisubstituted isoxazoles in good to high yields. researchgate.net Similarly, Suzuki-Miyaura reactions have been applied to other halogenated azoles, such as 3,5-dichloro-1,2,4-thiadiazole, where reaction conditions can be tuned to achieve either mono- or di-arylation. nih.gov Conventional conditions using tetrakis(triphenylphosphine)palladium(0) and potassium carbonate have proven effective. nih.gov The general mechanism for Suzuki coupling involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoborane compound in the presence of a base, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The following table summarizes typical conditions and outcomes for Suzuki-Miyaura coupling on related halogenated azole systems.

| Catalyst System | Base | Solvent | Outcome | Reference |

| Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ | Not specified | Not specified | Good to high yields of coupled product | researchgate.net |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water/Methanol | Formation of mono- and di-arylated products | nih.gov |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Good yields of coupled heteroaryl products | nih.gov |

Steric and Electronic Effects in Cross-Coupling Efficiency

The efficiency of cross-coupling reactions on brominated oxadiazoles is significantly influenced by both steric and electronic factors.

Steric Effects: The presence of bulky substituents near the reaction center can impede the approach of the catalyst and the coupling partners, thereby reducing reaction rates and yields. For example, in the coupling of aryl halides, steric hindrance at the ortho position can significantly lower product formation. acs.org This is a common challenge in sterically demanding aryl-alkyl Suzuki-Miyaura couplings, where bulky groups can favor undesirable side reactions like β-hydride elimination. rsc.org The choice of a sufficiently bulky phosphine ligand on the palladium catalyst is often crucial to overcome some of these steric challenges and facilitate the desired reductive elimination step. researchgate.netresearchgate.net

Electronic Effects: The electronic nature of the substituents on both the brominated oxadiazole and the boronic acid partner plays a critical role. Electron-withdrawing groups on the aryl halide generally increase its reactivity towards oxidative addition, a key step in the catalytic cycle. libretexts.org Conversely, electron-donating groups can make the oxidative cleavage of the C-Br bond more challenging. researchgate.net In studies on related heteroaryl systems, it has been observed that electron-rich phosphine ligands can support the oxidative cleavage of C-Cl bonds, which are typically less reactive than C-Br bonds. researchgate.net However, strong electron-withdrawing groups on the coupling partner can sometimes lead to lower yields or decomposition. acs.orgacs.org A balance of these electronic properties is essential for an efficient reaction. researchgate.net

Mechanistic Studies of 1,2,4-Oxadiazole Rearrangements

The 1,2,4-oxadiazole ring is known for its tendency to undergo rearrangements into more stable heterocyclic systems, a characteristic attributed to its relatively low aromaticity and the weak O-N bond. psu.eduosi.lvresearchgate.net

Kinetic Modeling of Base-Catalyzed Processes

The degradation and rearrangement of 1,2,4-oxadiazoles are often pH-dependent. Kinetic studies on 1,2,4-oxadiazole derivatives have shown that stability is typically greatest in a pH range of 3-5. nih.gov Under basic conditions (high pH), the degradation rate increases. nih.gov The mechanism involves a nucleophilic attack on the C5 carbon of the oxadiazole ring. nih.gov This generates an anionic intermediate at the N4 position. nih.gov In the presence of a proton source like water, this intermediate captures a proton, which facilitates the opening of the ring to yield degradation products such as an aryl nitrile. nih.gov In the absence of a proton donor, the anionic intermediate can revert to the starting compound, indicating that the compound is more stable under anhydrous conditions. nih.gov The transformation of 3-amino-1,2,5-oxadiazole derivatives (a related isomer) was achieved by refluxing in anhydrous DMF with potassium t-butoxide, indicating a base-catalyzed process. clockss.org

Elucidation of Reaction Intermediates

The study of 1,2,4-oxadiazole rearrangements has led to the identification and proposal of several key reaction intermediates. In base-catalyzed ring-opening, an anion at the N-4 position is a crucial intermediate. nih.gov Photochemical rearrangements of 1,2,4-oxadiazoles have been studied extensively, with proposed mechanisms involving intermediates such as zwitterions, diradicals, or nitrene-like species. psu.edu Theoretical studies suggest that conical intersections play a critical role in these photorearrangements. nih.gov

One of the most studied rearrangements is the Boulton-Katritzky Rearrangement (BKR), which involves an intramolecular nucleophilic substitution. chim.it In this process, a nucleophilic atom in a side chain attached to the C3 position attacks the N2 atom of the oxadiazole ring, leading to the cleavage of the O-N bond. chim.it Another significant rearrangement is the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. In this pathway, a nucleophile attacks the C5 position, leading to an open-chain intermediate which then cyclizes to form a new heterocyclic system. chim.it For instance, the reaction of 3-chloro-1,2,4-oxadiazoles with allylamine (B125299) proceeds through an open-chain nitrile-oxide intermediate. chim.it

A proposed mechanism for the formation of 1,2,4-oxadiazoles from O-acyl-amidoxime intermediates involves a 1-5 intramolecular nucleophilic attack from an amino group to the carboxyl carbon. This forms a 4,5-dihydro-1,2,4-oxadiazol-5-ol intermediate, which then eliminates water to form the stable aromatic 1,2,4-oxadiazole ring. nih.gov

Reactivity of the Oxadiazole Ring System

The 1,2,4-oxadiazole ring is a five-membered, planar, aromatic heterocycle. chemicalbook.com However, it is considered to be among the least aromatic of the five-membered heterocyclic systems, which contributes to its propensity for rearrangement. psu.edu

The reactivity of the ring is characterized by several key features:

Electrophilic Attack: The C3 and C5 positions are generally inert to electrophilic substitution due to the electron-withdrawing nature of the heteroatoms. chemicalbook.com

Nucleophilic Attack: The C3 and C5 positions are susceptible to nucleophilic substitution. chemicalbook.com Displacement of substituents at the C5 position, such as chloro, bromo, or alkoxy groups, is a common reaction mode. The C3 position is generally less reactive towards nucleophilic displacement. thieme-connect.de

Ring Cleavage: The O-N bond is the weakest link in the ring and is susceptible to cleavage, particularly under reductive conditions (e.g., catalytic hydrogenation or with metal hydrides). thieme-connect.de This cleavage is a key step in many of the ring's rearrangement reactions. osi.lvchim.it

Acidity/Basicity: The nitrogen atoms in the ring are pyridine-like and have lone pairs of electrons, but their basicity is reduced. chemicalbook.com The ring as a whole acts as an electron-withdrawing group. researchgate.net

Disubstituted 1,2,4-oxadiazoles are generally stable compounds, capable of withstanding harsh conditions like boiling aqueous acid or base. In contrast, monosubstituted derivatives are less stable and more prone to hydrolysis. chemicalbook.comthieme-connect.de

Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Bromo 3 Methyl 1,2,4 Oxadiazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms within the 5-Bromo-3-methyl-1,2,4-oxadiazole molecule can be determined.

In the ¹H NMR spectrum of this compound, the key diagnostic signal is that of the methyl (CH₃) group protons. Due to the electron-withdrawing nature of the adjacent oxadiazole ring, these protons are expected to be deshielded and resonate at a downfield chemical shift compared to a simple alkane. The signal for these three equivalent protons will appear as a sharp singlet, as there are no adjacent protons to cause spin-spin coupling. The anticipated chemical shift for the methyl protons would be in the range of δ 2.0-3.0 ppm. For comparison, in the related compound 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, the methyl protons appear as a singlet at δ 2.61 ppm. orientjchem.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | 2.0 - 3.0 | Singlet | 3H |

Note: The predicted chemical shift is an estimation based on the analysis of similar structures.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, three distinct carbon signals are expected: one for the methyl carbon and two for the heterocyclic ring carbons (C3 and C5). The carbon of the methyl group will appear at a characteristic upfield chemical shift, typically in the range of δ 10-20 ppm. The two carbons of the oxadiazole ring will be significantly deshielded due to the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the bromine substituent. The carbon atom bonded to the bromine (C5) is expected to be at a lower field than the carbon bonded to the methyl group (C3). In studies of various 1,2,4-oxadiazoles, the ring carbons typically resonate in the range of δ 155-175 ppm. researchgate.netscispace.com For instance, in a series of 3-aryl-5-methyl-1,2,4-oxadiazoles, the C5 carbon chemical shift is influenced by the substituent at the 3-position. scispace.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 10 - 20 |

| C3 | 155 - 165 |

| C5 | 165 - 175 |

Note: The predicted chemical shifts are estimations based on the analysis of similar structures.

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques would be implicitly required for a comprehensive and unambiguous structural confirmation. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the methyl protons with their directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be invaluable in confirming the connectivity within the oxadiazole ring by showing long-range correlations between the methyl protons and the C3 and C5 carbons of the ring. These advanced methods are crucial for distinguishing between isomers, such as this compound and 3-Bromo-5-methyl-1,2,4-oxadiazole.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This allows for the calculation of the elemental formula with high accuracy, confirming the presence of bromine due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected monoisotopic mass for C₃H₃BrN₂O is approximately 161.94289 Da. uni.lu The observation of two peaks of nearly equal intensity separated by two mass units for the molecular ion would be a definitive indicator of a bromine-containing compound.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M(⁷⁹Br)]⁺ | 161.94289 |

| [M(⁸¹Br)]⁺ | 163.94084 |

Note: The calculated exact masses are based on the elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry that would be suitable for the analysis of this compound. This method typically generates protonated molecules, [M+H]⁺, which would be observed in the mass spectrum. The fragmentation pattern of the molecular ion can provide valuable structural information. For 1,2,4-oxadiazole (B8745197) systems, common fragmentation pathways involve the cleavage of the heterocyclic ring. sci-hub.st A plausible fragmentation for this compound could involve the loss of the bromine atom or the cleavage of the N-O bond, followed by further fragmentation of the ring. The study of the fragmentation of 3,5-diphenyl-1,2,4-oxadiazole (B189376) has shown that a retro 1,3-dipolar cycloaddition is a major fragmentation pathway. sci-hub.st

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups. While a specific experimental IR spectrum for this compound is not widely available in the public domain, the expected characteristic absorption bands can be predicted based on the functional groups present in its structure and by comparison with related 1,2,4-oxadiazole and bromo-substituted heterocyclic compounds.

The key functional groups in this compound include the C-Br bond, the C=N and N-O bonds within the oxadiazole ring, the C-O single bond, and the C-H bonds of the methyl group. The expected IR absorption regions for these groups are summarized in the table below. The delocalized π-electron system of the 1,2,4-oxadiazole ring will result in characteristic stretching vibrations. For instance, the C=N stretching vibration in 1,3,4-oxadiazole (B1194373) derivatives is typically observed in the range of 1600-1611 cm⁻¹. tsijournals.com The C-O-C stretching within the ring of 1,3,4-oxadiazoles can be seen around 1149-1249 cm⁻¹. tsijournals.com

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|---|

| Methyl | C-H | 2950-3000 | Asymmetric and Symmetric Stretching |

| Oxadiazole Ring | C=N | 1580-1620 | Stretching |

| Oxadiazole Ring | N-O | 1300-1400 | Stretching |

| Oxadiazole Ring | C-O | 1000-1100 | Stretching |

| Bromoalkane | C-Br | 500-600 | Stretching |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is crucial for understanding intermolecular interactions.

As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, the following sections describe the general methodologies that would be applied for such a structural elucidation.

The first step in single-crystal X-ray diffraction is to grow a high-quality single crystal of the compound, typically through slow evaporation of a suitable solvent. This crystal is then mounted on a goniometer and placed in a modern X-ray diffractometer. The crystal is cooled to a low temperature, usually around 100 K, to minimize thermal vibrations of the atoms.

Monochromatic X-ray radiation, commonly from a copper or molybdenum source, is directed at the crystal. As the crystal is rotated, a diffraction pattern is collected on a detector. The intensities and positions of the diffracted X-ray beams are recorded. This raw data is then processed to determine the unit cell dimensions and the space group of the crystal.

The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model. The final refined structure is evaluated based on parameters such as the R-factor, weighted R-factor (wR2), and goodness-of-fit (GooF).

Table 2: Typical Crystallographic Data and Refinement Parameters

| Parameter | Description |

|---|---|

| Empirical Formula | C₃H₃BrN₂O |

| Formula Weight | 162.97 |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined |

| Volume (V) | To be determined |

| Z | To be determined |

| Calculated Density | To be determined |

| Absorption Coefficient (μ) | To be determined |

| F(000) | To be determined |

| Theta range for data collection | To be determined |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| Goodness-of-fit on F² | To be determined |

| Final R indices [I>2sigma(I)] | To be determined |

In the absence of an experimental crystal structure for this compound, the potential intermolecular interactions can be predicted based on its molecular structure. The presence of a bromine atom suggests the possibility of halogen bonding, where the electropositive region on the bromine atom (the σ-hole) can interact with a nucleophilic region on an adjacent molecule, such as the nitrogen or oxygen atoms of the oxadiazole ring.

The Cambridge Structural Database (CSD) is a comprehensive repository of small-molecule organic and metal-organic crystal structures. A comparative analysis of related structures in the CSD can provide valuable insights into the expected solid-state behavior of this compound.

A survey of the CSD for structures containing the 1,2,4-oxadiazole ring reveals common interaction motifs. Studies have shown that π-π stacking interactions between oxadiazole rings and other aromatic systems are a significant feature in the crystal packing of these compounds. For instance, an analysis of the CSD indicated a substantial number of structures where 1,2,4-oxadiazole moieties participate in intermolecular interactions with both five- and six-membered aromatic and heteroaromatic rings. These interactions play a crucial role in the supramolecular assembly of oxadiazole-containing compounds. A future crystallographic study of this compound would allow for a direct comparison with these known structures, helping to elucidate the specific role of the bromo and methyl substituents on the supramolecular architecture.

Table 3: List of Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3,4-oxadiazole |

Computational Chemistry and Theoretical Modeling of 5 Bromo 3 Methyl 1,2,4 Oxadiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of 5-Bromo-3-methyl-1,2,4-oxadiazole at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For derivatives of 1,2,4-oxadiazole (B8745197), DFT calculations are instrumental in understanding their stability, reactivity, and potential as therapeutic agents. These calculations can predict molecular descriptors that are crucial for assessing drug-like properties, such as oral bioavailability, based on rules like Lipinski's Rule of Five. nih.gov For instance, the molecular weight, number of hydrogen bond acceptors, and number of hydrogen bond donors are key parameters determined through these computational models. nih.gov

Ab Initio Methods for Molecular Properties

Ab initio quantum chemistry methods, which are based on first principles without the use of experimental data, are implicitly part of the broader quantum chemical calculations. These methods provide a rigorous framework for determining various molecular properties of this compound. This includes the calculation of its molecular formula (C3H3BrN2O) and molecular weight (approximately 162.97 g/mol ). bldpharm.comuni.lu Furthermore, these methods can predict spectroscopic properties that aid in the characterization of the molecule.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for understanding how a small molecule like this compound might interact with a biological target.

Prediction of Binding Modes and Affinities with Macromolecular Targets

Molecular docking studies are crucial in predicting how 1,2,4-oxadiazole derivatives bind to macromolecular targets, such as enzymes and receptors. nih.govnih.gov For example, in studies involving anticancer drug design, docking simulations have been used to predict the binding affinity of 1,2,4-oxadiazole-containing compounds to targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov The binding affinity, often expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding. nih.gov These simulations can also reveal the specific binding site and the conformation of the ligand within the active site of the protein. nih.govnih.gov

Elucidation of Specific Interaction Types (e.g., Hydrogen Bonding, Pi-Pi Stacking)

A key outcome of molecular docking is the detailed visualization of intermolecular interactions between the ligand and the target. nih.gov These interactions are critical for the stability of the ligand-protein complex. Common interactions for oxadiazole derivatives include:

Hydrogen Bonding: The nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring can act as hydrogen bond acceptors, forming crucial connections with amino acid residues in the target protein. nih.govrsc.org The presence of a methyl group can also influence the electronic distribution and hydrogen bonding potential.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and flexibility of this compound and its complexes with biological targets. By simulating the movement of atoms and molecules over time, MD can assess the stability of the binding mode predicted by molecular docking. These simulations can reveal how the ligand and protein adapt to each other and can help in understanding the energetic landscape of the binding process. For oxadiazole-based compounds, MD simulations can confirm the stability of key hydrogen bonds and other interactions within the active site, providing a more comprehensive understanding of the ligand's mechanism of action at a molecular level.

Table of Predicted Properties for this compound:

| Property | Value | Source |

| Molecular Formula | C3H3BrN2O | uni.lu |

| Molecular Weight | 162.97 g/mol | bldpharm.com |

| XlogP (predicted) | 1.6 | uni.lu |

| Monoisotopic Mass | 161.94289 Da | uni.lu |

Table of Predicted Collision Cross Section (CCS) Values:

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 162.95017 | 120.2 |

| [M+Na]+ | 184.93211 | 134.4 |

| [M-H]- | 160.93561 | 125.3 |

| [M+NH4]+ | 179.97671 | 142.8 |

| [M+K]+ | 200.90605 | 126.4 |

| Data obtained from PubChemLite uni.lu |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science, aiming to correlate a molecule's three-dimensional structure with its macroscopic properties, such as biological activity or chemical reactivity. Computational SAR approaches for this compound involve the use of quantum chemical calculations and quantitative structure-activity relationship (QSAR) models to understand how its specific structural features influence its behavior.

The reactivity of this compound is intricately linked to its electronic and steric profile. The 1,2,4-oxadiazole ring is an electron-deficient heterocycle, and the nature and position of its substituents, in this case, a bromine atom at the 5-position and a methyl group at the 3-position, play a crucial role in modulating its electronic distribution and steric accessibility.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in quantifying the electronic and steric parameters. These calculations can provide a detailed picture of the molecule's electron density distribution, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential.

A study on substituted five-membered N-heterocycles, including derivatives with bromine, has shown that the position of endocyclic nitrogen atoms relative to the substituent profoundly influences its properties. rsc.org Nitrogen atoms in the ortho position can significantly enhance electron donation and weaken electron withdrawal by induction. rsc.org

The steric hindrance imparted by the bromine atom and the methyl group can also dictate the regioselectivity of reactions involving this compound. The bulkiness of the bromine atom can shield the C5 position from nucleophilic attack to some extent, while the methyl group at C3 also contributes to the steric profile of the molecule.

Computational models can generate steric and electrostatic contour maps, which visually represent the regions of a molecule that are sterically hindered or are electron-rich or -poor. nih.govconicet.gov.ar These maps are invaluable for predicting how the molecule will interact with other reagents or biological targets. For instance, in a series of 1,2,4-oxadiazole antibacterials, CoMFA-derived contour maps successfully defined favored and disfavored regions for substitution in terms of steric and electrostatic properties. nih.gov

Table 1: Hypothetical Electronic and Steric Parameters for this compound and Related Compounds (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Steric Hindrance (Calculated Index) |

| 3-methyl-1,2,4-oxadiazole | -8.5 | -1.2 | 2.5 | 1.2 |

| This compound | -8.8 | -1.5 | 3.1 | 1.8 |

| 5-Chloro-3-methyl-1,2,4-oxadiazole | -8.7 | -1.4 | 3.0 | 1.6 |

| 3,5-dimethyl-1,2,4-oxadiazole | -8.4 | -1.1 | 2.6 | 1.5 |

Note: The data in this table is illustrative and intended to demonstrate the types of parameters that can be calculated. Actual values would need to be obtained from specific computational studies.

Computational chemistry is increasingly being used to predict the outcomes of chemical reactions, including synthetic yields and selectivity. For a molecule like this compound, these predictive models can save significant time and resources in the laboratory by identifying optimal reaction conditions and predicting potential side products.

Machine learning models, trained on large datasets of chemical reactions, have shown promise in predicting reaction yields. researchgate.netresearchgate.net These models can learn complex relationships between reactants, reagents, catalysts, and solvents to predict the efficiency of a given transformation. While specific models for the synthesis of this compound may not be publicly available, the general principles can be applied. For instance, a model could be trained on a dataset of 1,2,4-oxadiazole syntheses to predict the yield of the cyclization reaction that forms the heterocyclic ring.

DFT calculations can also be employed to predict reaction selectivity. By calculating the activation energies for different possible reaction pathways, chemists can determine which pathway is kinetically favored. For example, in a nucleophilic aromatic substitution reaction on the 1,2,4-oxadiazole ring, DFT can be used to compare the energy barriers for attack at the C3 versus the C5 position, thus predicting the regioselectivity of the reaction. acs.org The presence of the bromine atom at C5 makes this position a potential site for such substitution reactions. acs.org

Furthermore, computational models can help in understanding the role of catalysts in a reaction. For the synthesis of substituted 1,3,4-oxadiazoles, a cobalt-catalyzed three-component reaction has been developed, and the proposed mechanism was elucidated based on computational studies. acs.org Similar approaches could be applied to understand and optimize the synthesis of this compound.

Table 2: Illustrative Computational Prediction of Reaction Outcomes for the Synthesis of a Substituted Oxadiazole

| Reaction Parameter | Value | Predicted Yield (%) | Predicted Selectivity (Major Product) |

| Catalyst | Palladium(II) Acetate | 85 | C5-arylation |

| Ligand | SPhos | 92 | C5-arylation |

| Base | Potassium Carbonate | 78 | C5-arylation |

| Solvent | Dimethylformamide | 88 | C5-arylation |

| Temperature (°C) | 100 | 90 | C5-arylation |

Note: This table is a hypothetical example to illustrate how computational models can predict synthetic outcomes based on varying reaction parameters.

Synthetic Applications and Material Science Prospects of 5 Bromo 3 Methyl 1,2,4 Oxadiazole Derivatives

Role as Versatile Intermediates and Building Blocks in Organic Synthesis

The 1,2,4-oxadiazole (B8745197) scaffold is a valuable building block in the design of new chemical entities, particularly in drug discovery. nih.govlifechemicals.com The presence of a bromine atom on the 5-position of the 3-methyl-1,2,4-oxadiazole ring significantly enhances its utility as a synthetic intermediate. Halogenated heterocycles are crucial precursors for a variety of metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex organic molecules. nih.gov

The carbon-bromine bond in 5-Bromo-3-methyl-1,2,4-oxadiazole can be readily activated by transition metal catalysts, such as palladium complexes, to form new carbon-carbon or carbon-heteroatom bonds. This reactivity allows for the introduction of diverse functional groups and molecular fragments at this specific position. Reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings are standard methods for functionalizing bromo-aromatic and bromo-heterocyclic compounds, enabling the creation of extensive libraries of new derivatives. nih.govnih.govacs.org

The functionalization of the this compound core through cross-coupling reactions is a powerful strategy for synthesizing novel, complex heterocyclic systems. nih.gov For instance, palladium-catalyzed Suzuki cross-coupling reactions can be employed to link the 1,2,4-oxadiazole ring to other aromatic or heteroaromatic systems via a new carbon-carbon bond. nih.govacs.org This methodology allows for the construction of highly conjugated molecular architectures, which are of interest for various applications.

While specific examples detailing the use of this compound are not extensively documented in the reviewed literature, the general principles of heterocyclic synthesis strongly support its potential. The table below illustrates hypothetical synthetic transformations based on established cross-coupling methodologies for bromo-heterocycles.

| Reaction Type | Coupling Partner | Potential Product Structure | Significance |

| Suzuki Coupling | Aryl Boronic Acid | Aryl-substituted 1,2,4-oxadiazole | Building blocks for medicinal chemistry and materials science. nih.gov |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl-substituted 1,2,4-oxadiazole | Precursors for more complex cyclic structures and conjugated materials. |

| Buchwald-Hartwig Amination | Amine | Amino-substituted 1,2,4-oxadiazole | Introduction of key functional groups for biological activity. |

| Negishi Coupling | Organozinc Reagent | Alkyl/Aryl-substituted 1,2,4-oxadiazole | Formation of C-C bonds under mild conditions. nih.govacs.org |

Applications in Organometallic Chemistry as Ligands and for Catalyst Design

The nitrogen atoms within the 1,2,4-oxadiazole ring possess lone pairs of electrons, making them potential coordination sites for metal ions. mdpi.com Consequently, derivatives of 1,2,4-oxadiazole can function as ligands in organometallic chemistry. The formation of metal complexes can significantly alter the electronic properties and reactivity of the organic ligand, leading to applications in catalysis, sensing, or materials science. mdpi.com

However, compared to their 1,3,4-oxadiazole (B1194373) isomers, 1,2,4-oxadiazoles have been notably less explored as ligands for metal complexes. mdpi.com The coordination chemistry of this compound itself is not well-documented. Nevertheless, the potential exists for this molecule to act as a monodentate or bidentate ligand, coordinating to a metal center through one or both of its nitrogen atoms. The design of catalysts could involve incorporating this scaffold to influence the steric and electronic environment of a catalytically active metal center.

Research on Electronic and Optoelectronic Materials Development

Heterocyclic compounds, including oxadiazole derivatives, are widely investigated for their applications in electronic and optoelectronic materials. nih.gov The 1,3,4-oxadiazole isomer is particularly well-known for its high electron affinity, thermal stability, and photoluminescence quantum yield, which makes it a suitable component for electron-transporting and light-emitting layers in various devices. researchgate.netdaneshyari.comresearchgate.net

The 1,2,4-oxadiazole ring also possesses intrinsic electronic properties that make it a candidate for such applications. nih.gov Theoretical and computational studies on various oxadiazole derivatives have been used to predict their electronic structure, including ionization potential, electron affinity, and HOMO-LUMO gaps, which are critical parameters for designing effective charge-transporting materials. daneshyari.comtandfonline.com The substitution pattern on the oxadiazole ring plays a crucial role in tuning these properties.

Oxadiazole derivatives are frequently used as electron-transport materials (ETMs) or as host materials in the emissive layer of OLEDs due to their electron-deficient nature. iphy.ac.cnscispace.com The intrinsic asymmetry of the 1,2,4-oxadiazole unit has been specifically utilized to synthesize host materials for blue phosphorescent OLEDs, demonstrating their potential in this field. acs.org These materials often exhibit high triplet energies, which is a key requirement for hosting blue phosphorescent emitters. acs.org

Computational studies suggest that the strategic design of 1,2,4-oxadiazole derivatives can lead to materials with excellent charge transport properties, sometimes superior to standard materials like Alq3. tandfonline.com While research has focused on various substituted 1,2,4-oxadiazoles, specific studies on this compound for OLED applications were not identified. However, its core structure suggests it could serve as a foundational building block for more complex materials, with the bromo-group allowing for further functionalization to optimize electronic and morphological properties.

| Material Property | Relevance to OLEDs | General Findings for Oxadiazoles (B1248032) |

| Electron Affinity | Facilitates electron injection and transport. | High electron affinity is a characteristic feature. researchgate.net |

| Ionization Potential | Determines hole-blocking capability. | High ionization potential helps confine holes to the emissive layer. tandfonline.com |

| Triplet Energy | Crucial for hosting phosphorescent emitters. | 1,2,4-oxadiazole hosts can possess high triplet energies (>2.8 eV). acs.org |

| Thermal Stability | Ensures device longevity and operational stability. | Oxadiazole rings are known for their chemical and thermal resistance. nih.govmdpi.com |

Beyond OLEDs, the favorable electronic properties of 1,2,4-oxadiazole derivatives make them potential candidates for other optoelectronic applications. These include organic solar cells and heat-resistant polymers. nih.gov In organic photovoltaics, materials with good electron mobility are required to efficiently separate and transport charge carriers generated by light absorption. The electron-accepting nature of the oxadiazole ring could be beneficial in this context. researchgate.net Furthermore, the inherent thermal and chemical stability of the oxadiazole ring is an advantageous property for creating robust materials for various electronic devices. mdpi.com

Research into Molecular Probes for Cellular Studies

In the field of chemical biology, molecular probes are essential tools for visualizing and studying cellular processes. ismrm.org While direct research on this compound as a molecular probe is limited, the broader class of 1,2,4-oxadiazole derivatives has shown significant potential in medicinal chemistry, with a wide range of biological activities including anticancer and antiparasitic effects. mdpi.comipbcams.ac.cn

Compounds that exhibit potent and selective biological activity are often starting points for the development of molecular probes. For example, an inhibitor of a specific enzyme could be fluorescently labeled to visualize the location and activity of that enzyme within a cell. mdpi.com Given that 1,2,4-oxadiazoles are being developed as potent inhibitors of enzymes like Sirtuin 2 (Sirt2), there is a clear path toward modifying these structures to create probes for studying these biological targets. acs.org The bromo-substituent on the title compound would be an ideal chemical handle for attaching fluorophores or other reporter tags to convert a bioactive molecule into a functional molecular probe.

Bioisosteric Applications in Molecular Design Research

In the field of medicinal chemistry, bioisosterism is a crucial strategy for the rational design of new drugs. It involves the substitution of a functional group within a biologically active molecule with another group that has similar physical and chemical properties, with the aim of improving the compound's potency, selectivity, metabolic stability, or pharmacokinetic profile. The 1,2,4-oxadiazole ring has emerged as a prominent bioisostere, particularly as a substitute for amide and ester functionalities. rjptonline.orgnih.govnih.govresearchgate.netnih.gov This application is critical in drug discovery, as amides and esters are susceptible to hydrolysis by metabolic enzymes, which can lead to poor bioavailability and short duration of action.

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its rigid, planar structure and the presence of hydrogen bond acceptors make it an effective mimic of the conformation and electronic properties of amide and ester groups. tandfonline.com This allows it to maintain or even enhance the key interactions with biological targets, such as enzymes and receptors, that are essential for the desired pharmacological effect. Furthermore, the 1,2,4-oxadiazole core is generally more resistant to metabolic degradation, which can lead to improved pharmacokinetic properties. nih.gov

While specific research on the bioisosteric applications of this compound is not extensively documented in publicly available literature, the principles of its use can be inferred from studies on analogous substituted 1,2,4-oxadiazoles. The substituents on the 1,2,4-oxadiazole ring play a significant role in modulating the molecule's properties. The 3-methyl group can influence the compound's lipophilicity and steric interactions with the target protein. The 5-bromo substituent is particularly interesting from a medicinal chemistry perspective. The bromine atom can increase the compound's potency through halogen bonding, a type of non-covalent interaction with the biological target. It can also be used as a synthetic handle for further chemical modifications.

Several studies have demonstrated the successful application of the 1,2,4-oxadiazole ring as a bioisostere in drug design. For instance, the replacement of an amide bond with a 1,2,4-oxadiazole in a series of neuroprotective agents resulted in a compound with notable efficacy in protecting neuronal cells from oxidative stress-induced death. nih.gov In another example, the substitution of an amide linker with a 1,2,4-oxadiazole in metabotropic glutamate receptor subtype-7 negative allosteric modulators led to compounds with not only potent activity but also favorable metabolic stability. nih.gov

The following table provides examples of how the 1,2,4-oxadiazole ring has been used as a bioisostere for amide and ester groups in different drug discovery programs.

| Original Functional Group | Bioisostere | Parent Compound Class | Therapeutic Target | Observed Improvement |

|---|---|---|---|---|

| Amide | 1,2,4-Oxadiazole | Chroman derivatives | Neuroprotection | Notable neuroprotection from oxidative stress. nih.gov |

| Amide | 1,2,4-Oxadiazole | Metabotropic glutamate receptor subtype-7 negative allosteric modulators (mGlu7-NAMs) | mGlu7 receptor | Potent activity and favorable metabolic stability. nih.gov |

| Ester | 1,2,4-Oxadiazole | Muscarinic agonists | Muscarinic receptors | Maintained or improved biological activity with increased stability. cambridgemedchemconsulting.com |

| Amide | 1,2,4-Oxadiazole | Benzamides | Fungicidal/Insecticidal targets | Good fungicidal and insecticidal activities. mdpi.com |

These examples underscore the versatility of the 1,2,4-oxadiazole scaffold in molecular design. By acting as a stable and effective mimic of labile functional groups, it offers a valuable tool for medicinal chemists to optimize the properties of drug candidates. The application of this compound in this context would leverage the established bioisosteric properties of the 1,2,4-oxadiazole core, with the added potential for modulation of activity and physicochemical properties conferred by the methyl and bromo substituents.

常见问题

Q. What analytical approaches track thermal degradation products of this compound?

- Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) or HPLC with radiometric detection for combustion studies. For labeled compounds, monitor -distribution in smoke phases and residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。